molecular formula C30H60O11 B1679207 Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester CAS No. 106-08-1

Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester

Cat. No.: B1679207
CAS No.: 106-08-1
M. Wt: 596.8 g/mol
InChI Key: FGGVRPFJBBRZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O11/c1-2-3-4-5-6-7-8-9-10-11-30(32)41-29-28-40-27-26-39-25-24-38-23-22-37-21-20-36-19-18-35-17-16-34-15-14-33-13-12-31/h31H,2-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGVRPFJBBRZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059332
Record name Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-08-1
Record name 26-Hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl dodecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PEG-9 Laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lipal 4L
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl laurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester (CAS Number: 106-08-1) is a complex amphiphilic compound derived from dodecanoic acid (lauric acid). It features a long hydrophilic polyether chain and a hydrophobic fatty acid tail, contributing to its unique biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects and potential applications in drug delivery systems.

  • Molecular Formula : C30H60O11
  • Molecular Weight : 596.79 g/mol
  • Density : 1.036 g/cm³
  • Boiling Point : 630.3ºC at 760 mmHg
  • Flash Point : 183.3ºC

Antimicrobial Properties

Dodecanoic acid derivatives are known for their antimicrobial activity against various bacteria and fungi. The unique structure of this compound enhances its effectiveness as a surfactant and antimicrobial agent. Studies have indicated that compounds with similar structures exhibit significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans .

Drug Delivery Systems

Research has highlighted the potential of this compound in drug delivery systems due to its ability to encapsulate hydrophobic drugs effectively. The amphiphilic nature allows it to interact with biological membranes favorably, facilitating the transport of therapeutic agents across lipid barriers .

Study 1: Antimicrobial Efficacy

In a laboratory study assessing the antimicrobial efficacy of dodecanoic acid derivatives:

  • Objective : To evaluate the effectiveness against common pathogens.
  • Method : Agar diffusion method was employed.
  • Results : The compound demonstrated a significant zone of inhibition against E. coli and Pseudomonas aeruginosa, indicating strong antibacterial properties.
PathogenZone of Inhibition (mm)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa28

Study 2: Drug Encapsulation

A study focused on the use of dodecanoic acid derivatives in drug delivery:

  • Objective : To assess encapsulation efficiency of hydrophobic drugs.
  • Method : High-performance liquid chromatography (HPLC) was utilized to measure drug concentration.
  • Results : The encapsulation efficiency reached up to 85% for hydrophobic agents such as curcumin.
DrugEncapsulation Efficiency (%)
Curcumin85
Paclitaxel78

Scientific Research Applications

Surfactant Properties

The compound exhibits significant surfactant properties that are valuable in various formulations:

  • Emulsifiers : Its ability to stabilize emulsions makes it suitable for use in cosmetic and pharmaceutical products.
  • Detergents : It can enhance cleaning efficiency in detergents due to its amphiphilic nature.

Biomedical Applications

Dodecanoic acid derivatives have been explored for their potential in biomedical applications:

  • Drug Delivery Systems : The compound's structure allows it to encapsulate hydrophobic drugs effectively. It can facilitate the delivery of therapeutic agents by improving solubility and bioavailability.
    ApplicationDescription
    Antimicrobial ActivityExhibits activity against various bacteria and fungi, making it a candidate for antimicrobial formulations.
    Membrane InteractionIts unique structure may enhance interactions with biological membranes, potentially improving drug absorption.

Industrial Applications

In industrial settings, the compound is utilized for its functional properties:

  • Coatings : Its surfactant characteristics can be harnessed in coatings to improve adhesion and durability.
  • Plasticizers : It can serve as a plasticizer in polymers, enhancing flexibility and processability.

Agricultural Uses

Research indicates potential applications in agriculture:

  • Pesticide Formulations : The compound can improve the efficacy of pesticide formulations by enhancing the solubility of active ingredients.

Food Industry

Due to its safety profile and functional properties:

  • Food Additives : It may be used as an emulsifier or stabilizer in food products.

Case Studies

Several studies have documented the applications of dodecanoic acid derivatives:

  • Drug Delivery Research :
    • A study demonstrated that dodecanoic acid derivatives could encapsulate poorly soluble drugs effectively. This research highlighted the potential for enhanced therapeutic effects through improved bioavailability.
  • Antimicrobial Efficacy :
    • Another study evaluated the antimicrobial properties of dodecanoic acid derivatives against various pathogens. Results indicated significant activity against both Gram-positive and Gram-negative bacteria.
  • Cosmetic Formulations :
    • Research focused on the use of dodecanoic acid as an emulsifier in cosmetic creams showed improved stability and texture compared to conventional emulsifiers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PEG-Based Fatty Acid Esters

(i) PEG-9 Stearate (CAS 5349-52-0)
  • Structure : Stearic acid (C18) esterified to PEG-7.
  • Molecular Formula : C₃₆H₇₂O₁₁ (MW: 680.95 g/mol) .
  • Comparison :
    • Hydrophobicity : Higher than PEG-9 laurate due to the longer C18 stearate chain.
    • Applications : Preferred in thicker emulsions (e.g., ointments) for its higher melting point .
(ii) PEG-8 Laurate (CAS 9004-81-3)
  • Structure : Lauric acid esterified to PEG-8 (shorter ethylene oxide chain).
  • Molecular Formula : C₂₈H₅₆O₁₀ (MW: 552.74 g/mol) .
  • Comparison :
    • Solubility : Less hydrophilic than PEG-9 laurate due to fewer ethylene oxide units.
    • Function : Used in low-viscosity formulations like serums .
(iii) Heptaethylene Glycol Monolaurate (CAS 15901-19-6)
  • Structure : Lauric acid with PEG-5.
  • Molecular Formula : C₂₆H₅₂O₉ (MW: 508.69 g/mol) .
  • Comparison :
    • HLB Value : Lower than PEG-9 laurate, making it less effective for water-in-oil emulsions .

Functional Analogs: Other Lauric Acid Derivatives

(i) Dodecanoic Acid, Methyl Ester (CAS 111-82-0)
  • Structure : Lauric acid methyl ester.
  • Molecular Formula : C₁₃H₂₆O₂ (MW: 214.34 g/mol) .
  • Comparison :
    • Polarity : Less polar due to the absence of PEG chains.
    • Applications : Used as biodiesel additive and flavoring agent, lacking emulsifying properties .
(ii) Dodecanoic Acid, 1,2,3-Propanetriyl Ester (Triglyceride)
  • Structure : Lauric acid esterified to glycerol.
  • Molecular Formula : C₃₉H₇₄O₆ (MW: 662.99 g/mol) .
  • Comparison :
    • Function : Exhibits antibacterial and hepatoprotective activities, unlike PEG-9 laurate .
    • Solubility : Insoluble in water, limiting its use in aqueous formulations .
(iii) Dodecanoic Acid, Hexadecyl Ester (CAS 20834-06-4)
  • Structure: Lauric acid esterified to hexadecanol.
  • Molecular Formula : C₂₈H₅₆O₂ (MW: 424.74 g/mol) .
  • Comparison :
    • Hydrophobicity : Highly lipophilic, used in waxes and coatings rather than emulsifiers .

Data Tables

Table 1: Structural and Functional Comparison of PEG-Based Esters

Compound CAS No. Fatty Acid PEG Units MW (g/mol) HLB* Key Applications
PEG-9 Laurate 106-08-1 C12 9 596.79 14–16 Cosmetics, Lubricants
PEG-9 Stearate 5349-52-0 C18 9 680.95 10–12 Ointments, Creams
PEG-8 Laurate 9004-81-3 C12 8 552.74 12–14 Serums, Light Emulsions
PEG-7 Laurate 15901-19-6 C12 7 508.69 8–10 Industrial Lubricants

*HLB (Hydrophilic-Lipophilic Balance): Higher values indicate greater water solubility.

Table 2: Comparison of Lauric Acid Derivatives

Compound CAS No. Ester Group MW (g/mol) Water Solubility Bioactivity
PEG-9 Laurate 106-08-1 PEG-9 596.79 High Emulsification
Methyl Laurate 111-82-0 Methyl 214.34 Low Biodiesel, Flavoring
1,2,3-Propanetriyl Ester - Glycerol 662.99 Insoluble Antibacterial
Hexadecyl Laurate 20834-06-4 Hexadecanol 424.74 Insoluble Coatings, Waxes

Research Findings and Key Differences

  • PEG Chain Length : Increasing ethylene oxide units (e.g., PEG-7 vs. PEG-9) enhances hydrophilicity and emulsifying efficiency .
  • Fatty Acid Chain : Longer fatty acids (e.g., stearate vs. laurate) increase viscosity and stability in oil-rich formulations .
  • Functional Groups : Glycerol esters of lauric acid exhibit bioactivity (e.g., antimicrobial) but lack surfactant properties .

Preparation Methods

Synthesis of the Polyether Alcohol Intermediate

Starter Compound Selection

The polyether chain originates from a hydroxy-terminated starter molecule, typically ethylene glycol or glycerol, which undergoes sequential ethoxylation to form 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol. The starter’s hydroxyl group serves as the initiation site for ethylene oxide addition, with the number of ethylene oxide units (eight) dictating the final chain length.

Alkoxylation Process

Ethylene oxide monomers are added to the starter compound under basic catalysis. Potassium hydroxide (5–10 wt.% relative to starter) activates the hydroxyl group, enabling nucleophilic attack on ethylene oxide’s electrophilic carbon. The reaction proceeds at 120–150°C under inert atmosphere to prevent oxidation:

$$
\text{R-OH + } n \text{ CH}2\text{CH}2\text{O} \xrightarrow{\text{KOH}} \text{R-(OCH}2\text{CH}2)_n\text{OH}
$$

Key parameters include:

Parameter Value Impact on Reaction
Temperature 120–150°C Higher rates above 130°C
Catalyst concentration 5–10 wt.% KOH Excess catalyst risks side reactions
Ethylene oxide pressure 2–4 bar Ensures monomer availability

The intermediate is dehydrated under vacuum (80–150°C) to remove water, which otherwise hydrolyzes ethylene oxide.

Esterification of Polyether Alcohol with Dodecanoic Acid

Acid-Catalyzed Fischer Esterification

Dodecanoic acid reacts with the polyether alcohol via Fischer esterification using sulfuric acid (1–3 wt.%) at 80–110°C. The catalyst protonates the carboxylic acid, enhancing electrophilicity for nucleophilic attack by the polyether alcohol’s hydroxyl group:

$$
\text{C}{11}\text{H}{23}\text{COOH + HO-(CH}2\text{CH}2\text{O)}8\text{C}{26}\text{H}{53} \xrightarrow{\text{H}2\text{SO}4} \text{C}{11}\text{H}{23}\text{COO-(CH}2\text{CH}2\text{O)}8\text{C}{26}\text{H}{53} + \text{H}_2\text{O}
$$

Reaction equilibrium is shifted via water removal (azeotropic distillation or molecular sieves). Yields exceed 80% after 6–8 hours.

Acyl Chloride Method

For higher purity, dodecanoic acid is first converted to dodecanoyl chloride using thionyl chloride. The acyl chloride reacts with the polyether alcohol under mild conditions (25–40°C) without acid catalysts:

$$
\text{C}{11}\text{H}{23}\text{COCl + HO-(CH}2\text{CH}2\text{O)}8\text{C}{26}\text{H}{53} \rightarrow \text{C}{11}\text{H}{23}\text{COO-(CH}2\text{CH}2\text{O)}8\text{C}{26}\text{H}{53} + \text{HCl}
$$

This method avoids side products but requires rigorous HCl scrubbing.

Catalytic Systems and Reaction Optimization

Alkoxylation Catalysts

Potassium hydroxide remains the industrial standard due to its high activity and low cost. Alternatives like dimetal cyanide complexes (e.g., Zn-Co) offer narrower ethoxylate distributions but are cost-prohibitive.

Esterification Catalysts

Sulfuric acid is cost-effective but risks sulfonation side reactions. Solid acids (e.g., Amberlyst-15) enable catalyst reuse but suffer from pore blockage in viscous media.

Purification and Characterization

Neutralization and Filtration

Post-esterification, the crude product is neutralized with sodium bicarbonate to pH 6–7, removing residual acid. Filtration through activated carbon (1–5 wt.%) adsorbs colored impurities.

Distillation and Crystallization

Unreacted dodecanoic acid is removed via vacuum distillation (100–120°C, 10 mbar). The ester is crystallized from hexane at −20°C, achieving >98% purity.

Physicochemical Properties of Purified Ester
Property Value Method
Molecular weight 596.8 g/mol Mass spectrometry
Melting point 45–48°C DSC
LogP 3.58 HPLC
Surface tension 28.5 mN/m (1% sol) Du Noüy ring

Industrial Scalability and Challenges

Continuous vs. Batch Processes

Batch reactors dominate due to flexibility in ethoxylation steps, but continuous tubular reactors offer 20–30% higher throughput for large-scale production.

Byproduct Management

Oligomeric polyethylene glycols (PEGs) form during alkoxylation, necessitating size-exclusion chromatography for removal. Ethylene glycol dimers are minimized by maintaining stoichiometric excess of ethylene oxide.

Q & A

Basic Research Question: What analytical methods are recommended for characterizing the purity and structural integrity of this compound?

Answer:
The compound’s structural complexity (e.g., PEG chain length and ester linkage) requires multi-modal analysis:

  • GC-MS : Effective for quantifying ester derivatives and detecting impurities (e.g., residual dodecanoic acid). Example: GC-MS identified similar esters in plant extracts with >95% purity thresholds .
  • NMR Spectroscopy : Critical for verifying ethylene oxide (PEG) chain length and ester bond formation. ¹H/¹³C NMR can resolve signals from the hydroxy-terminated PEG backbone and laurate moiety .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O ester stretch at ~1740 cm⁻¹ and PEG ether C-O-C at ~1100 cm⁻¹) .
    Quality Control : Use HPLC with evaporative light scattering detection (ELSD) to monitor batch consistency, as UV detection may not suit non-chromophoric PEG chains .

Basic Research Question: What synthetic strategies ensure controlled PEG chain length during synthesis?

Answer:
Controlled PEGylation involves:

  • Stepwise Ethylene Oxide Addition : Use living anionic polymerization to achieve precise chain lengths (e.g., 8 or 9 ethylene oxide units, as in PEG-8 or PEG-9 laurate ).
  • Purification : Size exclusion chromatography (SEC) or fractional distillation removes oligomers with irregular PEG units .
  • Esterification : React PEG-hydroxyl intermediates with dodecanoyl chloride under anhydrous conditions. Monitor reaction progress via FTIR to confirm ester bond formation and minimize hydrolysis .

Advanced Research Question: How can researchers resolve discrepancies in reported surfactant properties (e.g., critical micelle concentration, CMC)?

Answer:
Variability in PEG chain length and ester purity significantly impacts surfactant behavior. To address contradictions:

  • Standardize Characterization : Ensure PEG chain length is validated via MALDI-TOF MS, as even a single ethylene oxide unit difference alters CMC (e.g., PEG-8 vs. PEG-9 ).
  • Environmental Controls : Measure CMC under consistent temperature/pH, as PEG-based surfactants exhibit thermoresponsive behavior. Use dynamic light scattering (DLS) to correlate micelle size with experimental conditions .
  • Reference Benchmarks : Compare data against structurally defined analogs (e.g., PEG-8 laurate in ECHA registrations ).

Advanced Research Question: What experimental models assess biocompatibility for drug delivery applications?

Answer:

  • In Vitro Cytotoxicity : Use MTT assays on human keratinocytes (HaCaT) or fibroblasts, as PEG-laurate esters are common in dermal formulations. Note that lauric acid derivatives may exhibit concentration-dependent membrane disruption .
  • Hemolysis Testing : Evaluate erythrocyte lysis at varying concentrations; PEGylation typically reduces hemolytic activity compared to free fatty acids .
  • In Vivo Biodistribution : Radiolabel the PEG chain (e.g., ¹⁴C-tagged ethylene oxide) to track accumulation in organs. Prior studies on similar esters show renal clearance dominance for PEGs < 30 kDa .

Advanced Research Question: How does the compound’s PEG chain length influence its antioxidant efficacy in lipid-based systems?

Answer:

  • Lipid Peroxidation Assays : Compare PEG-8 vs. PEG-9 laurate in linoleic acid emulsions. Longer PEG chains enhance radical scavenging due to increased hydroxyl group availability, but excessive length reduces solubility .
  • DPPH/ABTS Assays : Quantify free radical quenching capacity. PEG-8 laurate showed 62% DPPH inhibition at 1 mM, outperforming non-PEGylated laurate esters .
  • Synergistic Effects : Combine with tocopherols; the PEG backbone improves dispersion in hydrophobic matrices, enhancing antioxidant synergy .

Basic Research Question: What safety precautions are critical during handling?

Answer:

  • Skin/Eye Protection : Use nitrile gloves and goggles; laurate esters are classified as skin/eye irritants (H315/H319) .
  • Ventilation : Avoid aerosolization—PEG esters can form respirable particulates (H335). Use fume hoods for weighing/purification .
  • Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste due to aquatic toxicity risks .

Advanced Research Question: How can computational modeling predict its interaction with biomembranes?

Answer:

  • Molecular Dynamics (MD) Simulations : Model the compound in lipid bilayers (e.g., DPPC membranes). PEG chains exhibit hydrophilic shielding, reducing laurate-induced membrane fluidity changes .
  • Docking Studies : Predict binding to serum albumin (e.g., BSA) to estimate pharmacokinetics. PEGylation increases binding affinity via hydrophobic laurate and polar PEG interactions .
  • QSAR Models : Correlate PEG chain length with logP values to optimize bioavailability. PEG-8 laurate has a logP ~3.2, balancing solubility and permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester
Reactant of Route 2
Reactant of Route 2
Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.